molecular formula C26H21ClFN3O2S B2985279 2-((3-chlorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one CAS No. 1115332-07-4

2-((3-chlorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one

Cat. No.: B2985279
CAS No.: 1115332-07-4
M. Wt: 493.98
InChI Key: BUIGKQPYWKUSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This quinazolinone derivative features a poly-substituted scaffold with distinct functional groups:

  • Position 3: A 4-fluorophenyl group, enhancing electron-withdrawing effects and aromatic stacking.
  • Position 7: A pyrrolidine-1-carbonyl moiety, influencing solubility and hydrogen-bonding capacity.

Quinazolinones are recognized for their roles in kinase inhibition and anticancer activity .

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClFN3O2S/c27-19-5-3-4-17(14-19)16-34-26-29-23-15-18(24(32)30-12-1-2-13-30)6-11-22(23)25(33)31(26)21-9-7-20(28)8-10-21/h3-11,14-15H,1-2,12-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIGKQPYWKUSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((3-chlorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a synthetic compound that belongs to the quinazoline family, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thioether linkage : The presence of a thioether group enhances lipophilicity and may influence biological interactions.
  • Fluorophenyl substitution : The fluorine atom can enhance metabolic stability and alter pharmacokinetic properties.
  • Pyrrolidine carbonyl : This moiety may contribute to the compound's biological activity through interactions with biological targets.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit a range of biological activities:

Anticancer Activity

Several studies have reported that compounds similar to this compound induce apoptosis in cancer cells. For instance, one study demonstrated that quinazoline derivatives possess moderate inhibitory effects on cell growth in various cancer cell lines, indicating potential as anticancer agents .

Anti-inflammatory Effects

Quinazoline derivatives have also been evaluated for their anti-inflammatory properties. A related compound showed significant anti-inflammatory activity comparable to standard drugs like diclofenac sodium, suggesting a potential therapeutic role in inflammatory diseases .

Antimicrobial Activity

The compound's structural features may confer antimicrobial properties. Research has shown that quinazoline derivatives can exhibit antibacterial and antifungal activities against various pathogens, although specific data for this compound is limited.

Case Studies

  • Anticancer Study : A recent investigation evaluated the cytotoxic effects of several quinazoline derivatives on HeLa and MGC-803 cell lines. The study found that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range, indicating significant anticancer potential .
  • Anti-inflammatory Study : Another study assessed the anti-inflammatory effects of a series of quinazoline derivatives. The results indicated that these compounds could reduce inflammation markers in vitro, suggesting their utility in treating inflammatory conditions .

Data Tables

Activity Type IC50 (µM) Cell Line Reference
Anticancer13.62 ± 0.86HeLa
Anticancer3.05 ± 0.29MGC-803
Anti-inflammatoryNot specifiedVarious (in vitro)

Comparison with Similar Compounds

Research Findings and Hypotheses

Kinase Inhibition Potential: The 4-fluorophenyl and pyrrolidine-1-carbonyl groups suggest EGFR/VEGFR targeting, akin to clinical quinazolinones (e.g., Erlotinib).

Metabolic Stability : The 3-chlorobenzylthio group may resist oxidative metabolism better than methylthio analogues, extending half-life.

Synthon Utility : The compound’s scaffold could serve as a precursor for derivatives with optimized hydrogen-bonding capacity, inspired by triazole-thione crystallography () .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing this quinazolinone derivative, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Start with a quinazolin-4(3H)-one core synthesized via cyclization of anthranilic acid derivatives or substituted benzamides. For example, intermediates like 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one can be prepared via microwave-assisted synthesis, which reduces reaction times (e.g., from 8–12 hours to 15–30 minutes) and improves yields (up to 85% vs. 60–70% under conventional heating) .
  • Step 2 : Introduce the 3-chlorobenzylthio group via nucleophilic substitution at position 2, using a thiolating agent (e.g., 3-chlorobenzyl mercaptan) in a polar aprotic solvent (DMF or DMSO) under reflux .
  • Step 3 : Functionalize position 7 with pyrrolidine-1-carbonyl via a coupling reaction (e.g., EDC/HOBt-mediated amidation). Ensure anhydrous conditions and inert atmosphere (N₂/Ar) to prevent hydrolysis .
  • Optimization : Use microwave irradiation for cyclization steps to enhance efficiency . Monitor reactions via TLC or HPLC to minimize byproducts.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign signals for aromatic protons (δ 6.5–8.5 ppm), thioether (δ ~3.5–4.5 ppm for SCH₂), and pyrrolidine carbonyl (δ ~160–170 ppm for C=O) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry and confirms substituent positions. For example, related compounds show dihedral angles of 15–25° between quinazolinone and aryl rings .
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity, such as inhibition of mPGES-1?

  • Methodological Answer :

  • Target Selection : Prioritize mPGES-1 due to its role in prostaglandin E₂ (PGE₂) biosynthesis, a validated anti-inflammatory target .
  • Assay Design :
  • In vitro : Use recombinant human mPGES-1 enzyme assays with PGH₂ substrate. Measure IC₅₀ values via LC-MS quantification of PGE₂ .
  • Cellular Models : Test inhibition in LPS-stimulated macrophages (e.g., RAW 264.7 cells) to assess PGE₂ suppression.
  • SAR Variables : Modify substituents (e.g., fluorophenyl vs. chlorophenyl at position 3) to probe electronic effects. Compare with analogs like 2-aryl-substituted quinazolin-4(3H)-ones, which show IC₅₀ values of 0.1–10 µM .

Q. How should researchers address discrepancies in biological activity between synthetic batches?

  • Methodological Answer :

  • Root-Cause Analysis :

Purity : Re-analyze batches via HPLC to detect impurities (e.g., unreacted intermediates or oxidized thioethers) .

Stereochemistry : Verify configurations using SC-XRD or NOESY NMR if chiral centers are present .

Solubility : Test solubility in assay buffers (e.g., DMSO/PBS) to rule out precipitation artifacts.

  • Case Study : A 10% yield variation in a related quinazolinone led to a 5-fold IC₅₀ difference due to residual DMF altering enzyme kinetics .

Q. What computational methods can predict binding modes to therapeutic targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with mPGES-1 (PDB: 4AL0). Focus on the quinazolinone core’s hydrogen bonding with Arg126 and Tyr130 .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of the ligand-enzyme complex. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .
  • Pharmacophore Mapping : Align with known inhibitors (e.g., MK-886) to identify essential features: aromatic rings, hydrogen bond acceptors, and hydrophobic groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.